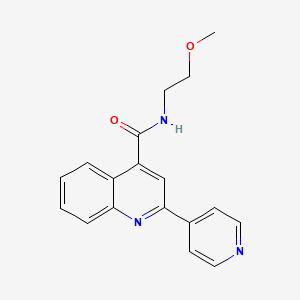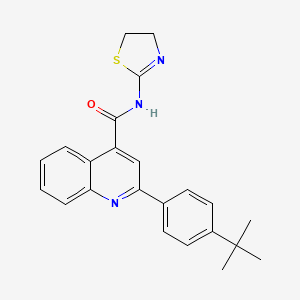![molecular formula C20H22N2O2 B4707716 3-[4-(2,6-dimethylphenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B4707716.png)
3-[4-(2,6-dimethylphenoxy)butyl]-4(3H)-quinazolinone
Übersicht
Beschreibung
3-[4-(2,6-Dimethylphenoxy)butyl]-4(3H)-quinazolinone is a synthetic organic compound belonging to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core linked to a butyl chain substituted with a 2,6-dimethylphenoxy group. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Vorbereitungsmethoden
The synthesis of 3-[4-(2,6-dimethylphenoxy)butyl]-4(3H)-quinazolinone typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Attachment of the Butyl Chain: The butyl chain can be introduced through a nucleophilic substitution reaction using an appropriate butyl halide.
Introduction of the 2,6-Dimethylphenoxy Group: The final step involves the etherification of the butyl chain with 2,6-dimethylphenol under basic conditions to form the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Chemischer Reaktionen
3-[4-(2,6-Dimethylphenoxy)butyl]-4(3H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with oxidized side chains.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinazolinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy group, using reagents such as alkyl halides or acyl chlorides to introduce various substituents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex quinazolinone derivatives, which are of interest for their diverse chemical properties.
Biology: In biological research, the compound has been investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Due to its biological activities, the compound is being explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: The compound’s unique structure and properties make it a candidate for use in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-[4-(2,6-dimethylphenoxy)butyl]-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in key biological processes, leading to modulation of their activity.
Pathways Involved: The compound may influence signaling pathways related to cell proliferation, apoptosis, or inflammation, thereby exerting its biological effects.
Vergleich Mit ähnlichen Verbindungen
3-[4-(2,6-Dimethylphenoxy)butyl]-4(3H)-quinazolinone can be compared with other similar compounds, such as:
3-[4-(2,5-Dimethylphenoxy)butyl]-4(3H)-quinazolinone: This compound has a similar structure but with a different substitution pattern on the phenoxy group, which may result in different biological activities.
3-[4-(2-Chloro-4,6-dimethylphenoxy)butyl]-4(3H)-quinazolinone: The presence of a chlorine atom in this compound can significantly alter its chemical and biological properties.
3-[4-(4-Chloro-3,5-dimethylphenoxy)butyl]-4(3H)-quinazolinone: Another chlorinated derivative with potential differences in activity and reactivity compared to the original compound.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its interactions with biological targets and its overall pharmacological profile.
Eigenschaften
IUPAC Name |
3-[4-(2,6-dimethylphenoxy)butyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-15-8-7-9-16(2)19(15)24-13-6-5-12-22-14-21-18-11-4-3-10-17(18)20(22)23/h3-4,7-11,14H,5-6,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APNJIJOQZQRLHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCCCN2C=NC3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{4-[(4-TERT-BUTYLPHENYL)METHYL]PIPERAZIN-1-YL}-N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]ACETAMIDE](/img/structure/B4707634.png)
![N~1~-[5-(ALLYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDE](/img/structure/B4707661.png)
![1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(4-iodophenyl)thiourea](/img/structure/B4707668.png)
![4-[3-[(2,4-difluorophenoxy)methyl]phenyl]-11-(furan-2-yl)-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B4707672.png)
![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B4707686.png)
![{5-[4-(carboxymethoxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B4707694.png)
![2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylbenzamide](/img/structure/B4707696.png)

![N-methyl-3-[4-(morpholine-4-sulfonyl)phenyl]propanamide](/img/structure/B4707720.png)
![N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-N'-(2,4-difluorophenyl)thiourea](/img/structure/B4707723.png)



![1-METHYL-3-{[3-(TRIFLUOROMETHYL)ANILINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID](/img/structure/B4707745.png)
